molecular formula C16H20N2O4S B2354606 Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 342887-79-0

Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2354606
CAS No.: 342887-79-0
M. Wt: 336.41
InChI Key: WWBPWEQOGJREGN-UHFFFAOYSA-N
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Description

The compound “Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a heterocyclic compound . Heterocyclic compounds are a very important class of compounds in organic chemistry, comprising a significant part of life sciences and industrial chemistry .


Synthesis Analysis

The synthesis of such heterocyclic compounds often involves the use of precursors like cyanoacetohydrazides . These precursors can react at multiple sites, allowing for the construction of complex structures .


Molecular Structure Analysis

The molecular structure of this compound, like other heterocyclic compounds, is likely complex and involves several functional groups . The exact structure would need to be determined through methods like X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactivity of this compound is likely influenced by the presence of the heterocyclic ring and the various functional groups attached to it . These groups can participate in a variety of reactions, including nucleophilic and electrophilic attacks .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study detailed the synthesis of highly functionalized tetrahydropyridines, employing a compound similar to Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate in a phosphine-catalyzed annulation process, indicating its utility in creating complex organic compounds (Zhu, Lan, & Kwon, 2003).

Biological Evaluation and Potential Applications

  • Research focusing on bromophenol derivatives with a cyclopropyl moiety, similar to the compound , revealed their effectiveness as inhibitors of certain enzymes. This suggests potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
  • Another study investigated the photophysical properties of thieno[2,3-b]pyridine derivatives, highlighting the compound's potential in material science and optoelectronics (Ershov et al., 2019).

Antimicrobial Activity

Synthesis of Novel Compounds

  • The compound has been used in the synthesis of various novel pyridine and pyrimidine derivatives, which could have applications in pharmaceuticals and materials science (Al‐Sehemi & Bakhite, 2005).

Microwave-Promoted Synthesis

  • Research has been conducted on microwave-promoted syntheses involving similar compounds, which could enhance the efficiency of chemical synthesis processes (Su, Zhao, Zhang, & Qin, 2009).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include the development of new synthetic routes, investigation of its reactivity under different conditions, and exploration of its use in various industrial or scientific applications .

Properties

IUPAC Name

ethyl 6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-3-22-16(21)13-11-6-7-18(9(2)19)8-12(11)23-15(13)17-14(20)10-4-5-10/h10H,3-8H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBPWEQOGJREGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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